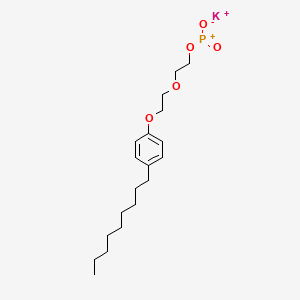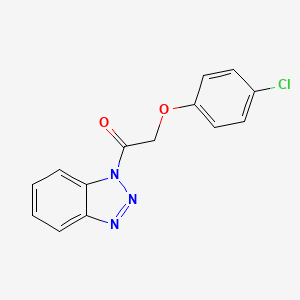
1H-Benzotriazole, 1-((p-chlorophenoxy)acetyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Benzotriazole, 1-((p-chlorophenoxy)acetyl)- is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. This compound is characterized by the presence of a benzotriazole ring substituted with a p-chlorophenoxyacetyl group, which imparts unique chemical and physical properties.
準備方法
The synthesis of 1H-Benzotriazole, 1-((p-chlorophenoxy)acetyl)- typically involves the reaction of 1H-benzotriazole with p-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 1H-benzotriazole in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add p-chlorophenoxyacetyl chloride to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
化学反応の分析
1H-Benzotriazole, 1-((p-chlorophenoxy)acetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace the p-chlorophenoxyacetyl group under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1H-Benzotriazole, 1-((p-chlorophenoxy)acetyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used as a corrosion inhibitor in metalworking fluids and as an additive in lubricants and coatings to enhance their performance.
作用機序
The mechanism of action of 1H-Benzotriazole, 1-((p-chlorophenoxy)acetyl)- involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with metal ions, forming stable complexes that inhibit corrosion. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
類似化合物との比較
1H-Benzotriazole, 1-((p-chlorophenoxy)acetyl)- can be compared with other benzotriazole derivatives, such as:
1H-Benzotriazole: The parent compound, known for its corrosion inhibition properties.
5-Chlorobenzotriazole: A derivative with enhanced corrosion inhibition efficiency.
1-Cyanobenzotriazole: Used as an electrophilic cyanation reagent in organic synthesis.
The uniqueness of 1H-Benzotriazole, 1-((p-chlorophenoxy)acetyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
1032-87-7 |
|---|---|
分子式 |
C14H10ClN3O2 |
分子量 |
287.70 g/mol |
IUPAC名 |
1-(benzotriazol-1-yl)-2-(4-chlorophenoxy)ethanone |
InChI |
InChI=1S/C14H10ClN3O2/c15-10-5-7-11(8-6-10)20-9-14(19)18-13-4-2-1-3-12(13)16-17-18/h1-8H,9H2 |
InChIキー |
RMYUXWIJYIQJKV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)COC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6'-Fluoro-4,5-dihydrospiro[furan-2(3H),9'-[9H]thioxanthene]](/img/structure/B15179515.png)
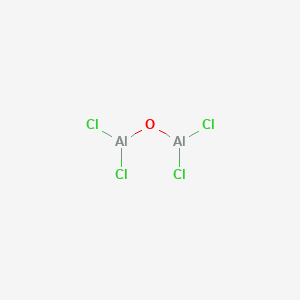

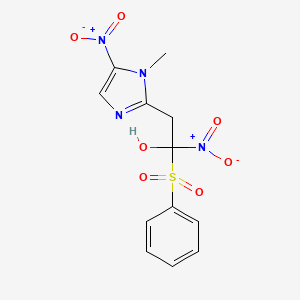
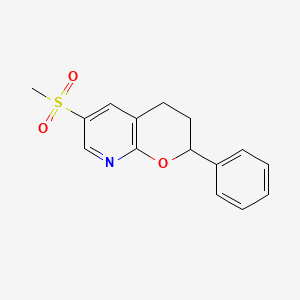
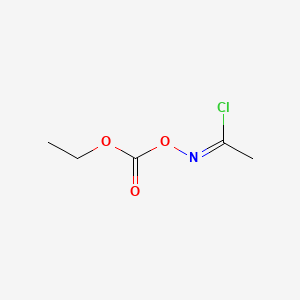
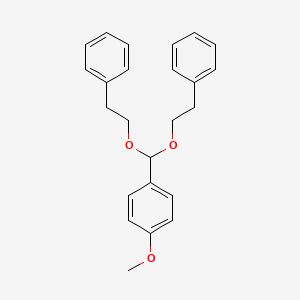
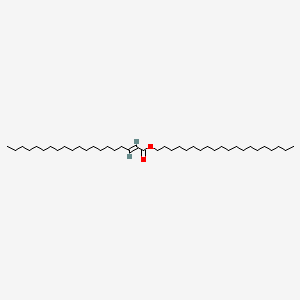
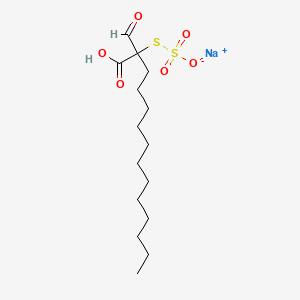
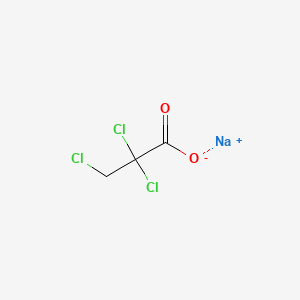
![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide monoacetate](/img/structure/B15179591.png)
![2,2'-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol]](/img/structure/B15179592.png)

